Diethyl ethyl(1-methylbutyl)malonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | diethyl malonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Diethyl_malonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021863 | |
| Record name | Diethyl propanedioate | |
| Source | EPA DSSTox | |
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Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |
| Record name | Propanedioic acid, 1,3-diethyl ester | |
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| Record name | Ethyl malonate | |
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| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | DIETHYLMALONATE | |
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| Record name | Diethyl malonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |
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Boiling Point |
200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
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| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
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| Record name | DIETHYLMALONATE | |
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Flash Point |
200 °F (93 °C) (open cup), 85 °C c.c. | |
| Record name | Diethyl malonate | |
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| Record name | DIETHYLMALONATE | |
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Solubility |
In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |
| Record name | Diethyl malonate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
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| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
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| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Diethyl malonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |
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Density |
1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |
| Record name | Diethyl malonate | |
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| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Diethyl malonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |
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Vapor Density |
5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |
| Record name | Diethyl malonate | |
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| Record name | DIETHYLMALONATE | |
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Vapor Pressure |
0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |
| Record name | Ethyl malonate | |
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| Record name | Diethyl malonate | |
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| Record name | DIETHYLMALONATE | |
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Impurities |
In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |
| Record name | Diethyl malonate | |
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Color/Form |
Colorless liquid, Clear, colorless liquid | |
CAS No. |
105-53-3 | |
| Record name | Diethyl malonate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl malonate | |
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| Record name | DIETHYL MALONATE | |
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| Record name | Propanedioic acid, 1,3-diethyl ester | |
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| Record name | Diethyl propanedioate | |
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| Record name | Diethyl malonate | |
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| Record name | DIETHYL MALONATE | |
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| Record name | Diethyl malonate | |
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| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
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Melting Point |
-50 °C | |
| Record name | Diethyl malonate | |
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| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
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| Record name | DIETHYLMALONATE | |
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Synthetic Methodologies for Diethyl Ethyl 1 Methylbutyl Malonate
Classical Approaches via Malonic Ester Synthesis
The traditional and most common method for synthesizing Diethyl ethyl(1-methylbutyl)malonate relies on the principles of the malonic ester synthesis. This versatile and well-established reaction involves the alkylation of a malonic ester enolate. wikipedia.orgorganicchemistrytutor.compatsnap.com
Monoalkylation Strategies for Ethyl Malonate Precursors
The synthesis of this compound commences with a mono-substituted malonic ester, typically diethyl ethylmalonate. This precursor is prepared through the monoalkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate at the α-carbon using a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. organicchemistrytutor.commasterorganicchemistry.com This enolate then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide) in an SN2 reaction to introduce the ethyl group. organicchemistrytutor.com
A significant challenge in this step is preventing dialkylation, as the monoalkylated product can also be deprotonated and undergo a second alkylation. wikipedia.orgorganic-chemistry.org To favor monoalkylation, an excess of the diethyl malonate is often used. organic-chemistry.org
Subsequent Alkylation and Stereochemical Control in this compound Formation
Following the synthesis of diethyl ethylmalonate, the second alkyl group, the 1-methylbutyl group, is introduced. The process mirrors the initial alkylation step. Diethyl ethylmalonate is treated with a base, again typically sodium ethoxide, to generate the corresponding enolate. This enolate is then reacted with a 1-methylbutyl halide, such as 2-bromopentane, to yield the final product, this compound. google.comepa.gov
A Chinese patent describes a specific method where a mixture obtained from the reaction of diethyl ethylmalonate and sodium ethoxide in ethanol (B145695) is first distilled to remove the solvent. Toluene is then added as an organic solvent, and the reaction with methanesulfonic acid (2-pentyl) ester yields the crude this compound, which is then purified by vacuum rectification. google.com This multi-step process highlights the controlled conditions necessary for the synthesis.
The introduction of the 1-methylbutyl group creates a chiral center in the molecule. In classical malonic ester synthesis, this typically results in a racemic mixture of enantiomers, as the planar enolate can be attacked from either face by the alkyl halide with equal probability. masterorganicchemistry.com Achieving stereochemical control in this step requires more advanced synthetic strategies.
Advanced Synthetic Routes to this compound
To address the limitations of classical methods, particularly regarding efficiency, selectivity, and environmental impact, advanced synthetic routes have been developed. These include catalytic protocols and methods focused on achieving high stereoselectivity.
Development of Catalytic Protocols for this compound Synthesis
Modern organic synthesis has seen the rise of transition metal-catalyzed reactions for the formation of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, for instance, have been applied to the synthesis of derivatives of this compound. smolecule.com These methods can offer milder reaction conditions and broader functional group tolerance. For example, palladium catalysts can facilitate the coupling of the malonate with aryl halides. smolecule.com
Rhodium-catalyzed reactions have also been explored for the synthesis of highly substituted malonates, offering pathways to complex molecular architectures. nih.gov While not always directly applied to this compound itself, these catalytic systems demonstrate the potential for more efficient and selective syntheses of disubstituted malonic esters.
Phase-transfer catalysis (PTC) represents another significant advancement. This technique can enhance reaction rates and yields in the alkylation of malonic esters, often using milder bases like potassium carbonate. sci-hub.seosti.govgoogle.com The use of a phase-transfer catalyst allows for the reaction between the water-soluble base and the organic-soluble malonic ester and alkyl halide.
| Catalyst Type | Reactants | Key Advantages |
| Palladium | This compound, Aryl Halides | Mild conditions, functional group tolerance |
| Rhodium | α,β-unsaturated oximes, fluorinated diazomalonate | Rapid construction of highly substituted scaffolds |
| Phase-Transfer Catalysts | Diethyl malonate, Alkyl Halides | Milder bases, improved reaction rates |
Enantioselective and Diastereoselective Preparation of this compound
The presence of a chiral center in this compound makes its enantioselective synthesis a topic of considerable interest, particularly for pharmaceutical applications where a single enantiomer may exhibit the desired therapeutic effect.
One notable advancement is the use of chiral phase-transfer catalysts for the asymmetric alkylation of malonates. Research has shown that for this compound, the use of a chiral catalyst such as (S,S)-3,4,5-Trifluorophenyl-NAS bromide can induce high enantioselectivity. smolecule.com In one study, benzylation under biphasic conditions (toluene/water) at 0°C resulted in a 99% yield of the α,α-dialkylated product with an enantiomeric excess (ee) of up to 91%. smolecule.com The scalability of this method to the gram-scale underscores its potential for industrial applications. smolecule.com
While specific diastereoselective preparations of this compound are not extensively documented, rhodium-catalyzed methods have demonstrated high diastereoselectivity in the synthesis of other complex, highly substituted molecules, suggesting a promising avenue for future research in this area. rsc.org
Environmentally Benign Synthetic Procedures for this compound
Efforts to develop more environmentally friendly or "green" synthetic methods are a major focus in modern chemistry. For the synthesis of malonic esters, this includes the use of recyclable reaction media and less hazardous reagents.
The use of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]), as a recyclable solvent for the alkylation of malonic esters presents a greener alternative to traditional volatile organic solvents. rsc.org This approach simplifies product isolation and allows for the reuse of the reaction medium.
Furthermore, the principles of green chemistry can be applied to the synthesis of the starting materials themselves. For instance, a patented method for the environmentally friendly and clean preparation of diethyl malonate involves a multi-step process that recycles water and acidic water byproducts. wikipedia.org The use of dialkyl carbonates as green reagents in various organic syntheses is another area of active research with potential applications in malonate chemistry. frontiersin.org
| Green Chemistry Approach | Description | Potential Benefits |
| Ionic Liquids | Use of non-volatile, recyclable solvents like [bmim][PF6]. | Reduced use of volatile organic compounds, solvent recyclability. |
| Process Optimization | Recycling of byproducts in the synthesis of precursors. | Waste reduction, improved atom economy. |
| Green Reagents | Exploration of less hazardous reagents like dialkyl carbonates. | Reduced toxicity and environmental impact. |
Optimization of Reaction Conditions and Yields in this compound Production
The optimization of the synthesis of this compound is crucial for achieving high yields and purity, which are critical for its subsequent applications. Research and industrial practices have focused on fine-tuning various reaction parameters.
A common method for synthesizing this compound involves the reaction of diethyl ethylmalonate with a 1-methylbutyl halide in the presence of a strong base. Sodium ethoxide is a frequently used base for this transformation, as it effectively deprotonates the diethyl ethylmalonate to form a nucleophilic enolate. libretexts.org The choice of solvent is also critical, with ethanol often being used as it is the conjugate acid of the ethoxide base, thus preventing unwanted side reactions like transesterification. researchgate.net
A study on the optimization of the synthesis of a structurally similar compound, 2-methyl-2-sec-butyl malonate, provides valuable insights into the key parameters influencing the yield. This study utilized a single-factor method and response surface methodology to investigate the effects of the molar ratio of diethyl methylmalonate to sodium (the base), the ratio of diethyl methylmalonate to 2-bromobutane (B33332) (the alkylating agent), reaction time, and temperature. The findings from this study can be extrapolated to suggest optimal conditions for the production of this compound. spkx.net.cn
Based on a Chinese patent, a method for preparing 5-ethyl-5-(1-methylbutyl)malonylurea describes the synthesis of this compound as an intermediate. The patent provides specific reaction parameters that have been optimized for high yield and purity of the final product. In this process, ethyl malonate is first reacted with an ethylating agent, and the resulting diethyl ethylmalonate is then reacted with a (1-methylbutyl)ating agent. The patent highlights the importance of controlling the reaction temperature and the molar ratios of the reactants to achieve a high conversion rate, reportedly close to 100%. google.com
The following data tables summarize key findings from research on the optimization of reaction conditions for the synthesis of dialkylated malonates, which are directly relevant to the production of this compound.
Table 1: Investigated Parameters for the Optimization of Dialkylated Malonate Synthesis
| Parameter | Investigated Range/Conditions | Rationale | Reference |
| Molar Ratio of Substrate to Base | Varied to determine the optimal amount of base needed for complete deprotonation without causing side reactions. | Ensures efficient formation of the enolate, the key reactive intermediate. | spkx.net.cn |
| Molar Ratio of Substrate to Alkylating Agent | Investigated to maximize the alkylation of the enolate while minimizing the formation of by-products from excess alkylating agent. | Optimizes the consumption of the alkylating agent and prevents side reactions. | spkx.net.cn |
| Reaction Temperature | Typically varied between room temperature and the boiling point of the solvent. | Temperature affects the rate of both the desired SN2 reaction and the competing E2 elimination. | spkx.net.cn |
| Reaction Time | Monitored to determine the point of maximum conversion without significant product degradation or side reactions. | Ensures the reaction goes to completion for maximum yield. | spkx.net.cn |
Table 2: Example of Optimized Reaction Conditions for a Structurally Similar Malonate Ester
| Parameter | Optimal Condition | Resulting Yield | Reference |
| Ratio of Diethyl methylmalonate to Sodium | Not explicitly stated, but sodium ethoxide is used as the catalyst. | 70.6 ± 0.11% | spkx.net.cn |
| Ratio of Diethyl methylmalonate to 2-Bromobutane | Not explicitly stated, but 2-bromobutane is the alkylating agent. | 70.6 ± 0.11% | spkx.net.cn |
| Reaction Time | Not explicitly stated. | 70.6 ± 0.11% | spkx.net.cn |
| Reaction Temperature | Not explicitly stated, but described as "mild reaction conditions". | 70.6 ± 0.11% | spkx.net.cn |
It is important to note that while the study on 2-methyl-2-sec-butyl malonate provides a framework for optimization, the specific optimal conditions for this compound may differ due to the different steric and electronic properties of the ethyl and 1-methylbutyl groups.
Further advancements in the synthesis of dialkylated malonates include the use of phase-transfer catalysis. This technique can facilitate the reaction between the water-soluble base and the organic-soluble malonic ester and alkylating agent, often leading to higher yields under milder reaction conditions and with simpler work-up procedures. scribd.comgoogle.comresearchgate.net The use of a phase-transfer catalyst can be particularly advantageous in industrial settings, offering a more efficient and environmentally friendly process. google.com
Reactivity and Mechanistic Investigations of Diethyl Ethyl 1 Methylbutyl Malonate
Nucleophilic Reactivity of the Active Methylene (B1212753) Center
The typical high acidity of the α-hydrogens in malonic esters (pKa ≈ 13 in DMSO for diethyl malonate) is a cornerstone of their chemistry, facilitating the formation of a stabilized enolate. chemicalbook.commasterorganicchemistry.com This enolate is a potent nucleophile in a variety of carbon-carbon bond-forming reactions. However, in Diethyl ethyl(1-methylbutyl)malonate, this active methylene proton is replaced by an ethyl group, which significantly alters its reactivity. The absence of this acidic proton means that the compound cannot be deprotonated to form an enolate in the same manner as diethyl malonate itself. chemicalbook.com
Alkylation Reactions Involving the Deprotonated Species of this compound
Since this compound lacks an acidic α-hydrogen, it cannot be directly deprotonated to participate in alkylation reactions in the way that mono-substituted or unsubstituted malonic esters can. libretexts.org The synthesis of this compound itself, however, involves the alkylation of a malonic ester. For instance, the synthesis can be achieved by the alkylation of diethyl ethylmalonate with a 1-methylbutyl halide or the alkylation of diethyl (1-methylbutyl)malonate with an ethyl halide. google.com
A relevant example of the alkylation of a structurally similar compound is the ethylation of diethyl sec-butylmalonate. In one patented method, the sodio derivative of diethyl sec-butylmalonate was prepared using sodium ethylate and then reacted with ethyl bromide. The reaction required prolonged reflux (around fifty hours) to achieve a high yield (95%) of the desired diethyl sec-butylethylmalonate, highlighting the influence of steric hindrance on the reaction rate. google.com Another patent describes the alkylation of diethyl l-methylbutylmalonate with ethyl chloride in the presence of sodium hydride in dimethylsulfoxide, yielding 85-86% of Diethyl ethyl-l-methylbutylmalonate after heating under pressure. google.com These examples underscore that while the α-carbon of disubstituted malonates is not amenable to further alkylation, the synthetic routes to these compounds rely heavily on the principles of malonic ester alkylation.
Condensation Reactions: Claisen, Knoevenagel, and Related Transformations Utilizing this compound
Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. masterorganicchemistry.comyoutube.com A critical requirement for a standard Claisen condensation is the presence of at least one α-hydrogen on one of the ester partners to allow for enolate formation. youtube.comyoutube.com Since this compound lacks α-hydrogens, it cannot act as the nucleophilic component in a Claisen condensation. organic-chemistry.org
However, it could potentially act as the electrophilic acceptor in a "crossed" Claisen condensation. For a crossed Claisen condensation to be synthetically useful, one of the esters should not have enolizable α-hydrogens to prevent self-condensation and product mixtures. organic-chemistry.org In a hypothetical reaction, an enolate generated from another ester, such as ethyl acetate, could attack the carbonyl group of this compound. The steric hindrance around the carbonyl groups due to the ethyl and 1-methylbutyl substituents would likely make this reaction slow and potentially low-yielding compared to reactions with less hindered esters. youtube.com
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. organicreactions.orgwikipedia.orgthermofisher.com The active methylene compound must have hydrogens acidic enough to be deprotonated by the mild base. wikipedia.org As this compound does not possess such acidic protons, it cannot participate as the nucleophilic partner in a Knoevenagel condensation. organicreactions.orgwikipedia.org The synthesis of precursors to this molecule, however, might involve Knoevenagel-type reactions. For instance, a substituted acrylic ester, which could be derived from a Knoevenagel condensation, could potentially be used in a Michael addition with an organometallic reagent to introduce one of the alkyl groups. nih.gov
Michael Additions with this compound as a Nucleophile
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comchemistrysteps.com The nucleophiles in Michael reactions are typically "soft" nucleophiles, with stabilized enolates from active methylene compounds being prime examples. libretexts.org Similar to the other reactions discussed, the inability of this compound to form an enolate due to the absence of α-hydrogens prevents it from acting as a Michael donor. masterorganicchemistry.comlibretexts.org
Ester Functional Group Transformations
The two ethyl ester groups in this compound are susceptible to various transformations, most notably hydrolysis and subsequent decarboxylation of the resulting malonic acid.
Hydrolytic Pathways and Kinetics of this compound Esters
The hydrolysis of esters can be catalyzed by either acid or base. In the case of sterically hindered esters like this compound, the rate of hydrolysis can be significantly slower than that of unhindered esters.
Base-Promoted Hydrolysis (Saponification): Saponification is the hydrolysis of an ester using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism. For hindered esters, this process can be challenging. acs.org A study on the base-promoted hydrolysis of hindered esters demonstrated that using a non-aqueous medium, such as NaOH in a methanol/dichloromethane mixture, can efficiently saponify sterically hindered esters at room temperature. arkat-usa.org This is attributed to the "naked" hydroxide anions being more reactive when poorly solvated. arkat-usa.org The hydrolysis of this compound under basic conditions would yield the corresponding dicarboxylate salt.
Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The steric hindrance from the ethyl and 1-methylbutyl groups would also be expected to slow down the rate of acid-catalyzed hydrolysis. A study on the hydrolysis of a similarly hindered ester, diethyl 2-(perfluorophenyl)malonate, found that it was surprisingly resistant to both acidic and basic hydrolysis under standard conditions. beilstein-journals.org Vigorous conditions, such as refluxing with a mixture of hydrobromic acid and acetic acid, were required to effect hydrolysis, which was also accompanied by decarboxylation. beilstein-journals.org
Decarboxylation Reactions Leading to Substituted Carboxylic Acids
The product of the hydrolysis of this compound is ethyl(1-methylbutyl)malonic acid. Malonic acids that are substituted at the α-position are known to undergo decarboxylation upon heating, typically losing one molecule of carbon dioxide to form a substituted carboxylic acid. jove.comyoutube.com
The mechanism of decarboxylation of malonic acids often proceeds through a cyclic six-membered transition state, which leads to the formation of an enol intermediate that then tautomerizes to the final carboxylic acid. jove.com For ethyl(1-methylbutyl)malonic acid, this would result in the formation of 2-ethyl-3-methylpentanoic acid.
The kinetics of the decarboxylation of substituted malonic acids have been studied. For example, the decarboxylation of ethylmalonic acid in aqueous solution was found to follow first-order kinetics. asianpubs.org The rate of decarboxylation is influenced by the nature of the substituents. The presence of electron-donating alkyl groups, such as ethyl and 1-methylbutyl, can affect the stability of the transition state and thus the rate of the reaction. A study on the decarboxylation of molten ethylmalonic acid suggested that the +I (inductive) effect of the ethyl group strengthens the carbon-carbon bond that needs to be cleaved, leading to a slower decarboxylation rate compared to malonic acid itself. asianpubs.org It is therefore expected that ethyl(1-methylbutyl)malonic acid would also undergo thermal decarboxylation, likely at a rate influenced by the combined steric and electronic effects of its alkyl substituents.
Enzymatic methods for the asymmetric decarboxylation of disubstituted malonic acids have also been developed, offering a route to chiral carboxylic acids. tandfonline.comelsevierpure.comacs.org These methods highlight the potential for stereoselective synthesis starting from prochiral disubstituted malonic acids.
Conversion of Ester Moieties to Other Functional Groups (e.g., Amides, Ketones, Aldehydes)
The diethyl ester groups of this compound can be converted into other valuable functional groups, expanding its synthetic utility. These transformations typically involve nucleophilic acyl substitution or a sequence of hydrolysis, decarboxylation, and further reaction.
One notable transformation is the synthesis of barbiturates and related cyclic amides (ureides). For instance, the reaction of this compound with urea (B33335) in the presence of a strong base like sodium methoxide (B1231860) leads to the formation of 5-ethyl-5-(1-methylbutyl)malonylurea. google.com This condensation reaction proceeds by initial deprotonation of urea, which then acts as a nucleophile, attacking the ester carbonyl groups of the malonate.
The following table summarizes the synthesis of 5-ethyl-5-(1-methylbutyl)malonylurea from this compound and urea, as described in a patented method. google.com
| Reactants | Base/Solvent | Temperature (°C) | Product | Yield (Crude Product) |
| This compound, Urea | Sodium Methoxide in Methanol/Ethyl Acetate | 60-85 | 5-ethyl-5-(1-methylbutyl)malonylurea | ~83-86% |
| This compound, Urea | Sodium Methoxide in Methanol/Ethyl Acetate | 60-85 | 5-ethyl-5-(1-methylbutyl)malonylurea | ~85.8% |
| This compound, Urea | Sodium Methoxide in Methanol/Ethyl Acetate | 60-85 | 5-ethyl-5-(1-methylbutyl)malonylurea | ~80.5% |
| Data sourced from a specific patent describing multiple examples of the reaction. google.com |
Stereochemical Outcomes and Asymmetric Induction in Reactions of this compound
The presence of a chiral center at the 1-position of the methylbutyl group introduces stereochemical considerations into the reactions of this compound. Furthermore, the quaternary carbon bearing the two ester groups can become a new stereocenter in certain transformations.
Investigation of Chiral Recognition in this compound-derived Systems
Specific studies focused on chiral recognition involving this compound as a chiral selector or in the formation of diastereomeric complexes for analytical separation are not prominently featured in the reviewed scientific literature. However, the inherent chirality of the molecule suggests its potential for such applications. Chiral recognition is a critical aspect of asymmetric catalysis and separation science, often relying on the formation of transient diastereomeric complexes between a chiral molecule and an analyte. The stereochemically defined environment provided by the 1-methylbutyl group could, in principle, allow for differential interactions with other chiral molecules.
Diastereoselectivity and Enantioselectivity in Transformations Involving this compound
The stereochemical outcomes of reactions involving this compound are of significant interest, particularly in the context of creating new stereocenters with high levels of control. While specific data for this exact substrate is limited, general principles of asymmetric synthesis using substituted malonates provide a basis for understanding potential outcomes.
Research on the enantioselective alkylation and addition reactions of dialkyl malonates using chiral catalysts has demonstrated the feasibility of achieving high enantiomeric excess (ee). organic-chemistry.orgnih.govacs.orgresearchgate.netfrontiersin.orgrsc.orgrsc.org For instance, iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates can produce all-carbon quaternary stereocenters with high yields and enantioselectivities. organic-chemistry.org Similarly, enantioselective Michael-type additions of dialkyl malonates have been achieved under high pressure using chiral organocatalysts. nih.govacs.org
The following table presents data from a study on the enantioselective PTC α-benzylation of various alkyl tert-butyl α-methylmalonates, which are structurally related to this compound. This data illustrates the potential for high enantioselectivity in the alkylation of substituted malonates.
| Substrate (Alkyl tert-butyl α-methylmalonate) | Alkylating Agent | Catalyst | Yield (%) | ee (%) |
| Methyl tert-butyl α-methylmalonate | Benzyl Bromide | (S,S)-3,4,5-Trifluorophenyl-NAS Bromide | 99 | 98 |
| Ethyl tert-butyl α-methylmalonate | Benzyl Bromide | (S,S)-3,4,5-Trifluorophenyl-NAS Bromide | 99 | 97 |
| Propyl tert-butyl α-methylmalonate | Benzyl Bromide | (S,S)-3,4,5-Trifluorophenyl-NAS Bromide | 98 | 96 |
| Data adapted from a study on enantioselective phase-transfer catalysis of related malonates. researchgate.netfrontiersin.org |
In the context of this compound, the existing chiral center in the 1-methylbutyl group can influence the stereochemical course of reactions at the α-carbon, potentially leading to diastereoselectivity. This "substrate-controlled" diastereoselectivity would depend on the nature of the incoming group and the reaction conditions. For instance, in an alkylation reaction, the approach of the electrophile could be sterically hindered by the chiral substituent, favoring the formation of one diastereomer over the other. However, detailed studies quantifying the diastereomeric ratios for reactions of this compound are not readily found in the surveyed literature.
Applications of Diethyl Ethyl 1 Methylbutyl Malonate in Complex Molecule Synthesis
Diethyl Ethyl(1-methylbutyl)malonate as a Strategic Building Block
This compound is a prime example of a disubstituted malonic ester, a class of reagents renowned for their utility in forming new carbon-carbon bonds. guidechem.com The presence of two ester groups flanking a central carbon atom makes the attached protons acidic and easily removed by a base, creating a nucleophilic carbanion that can participate in a variety of chemical transformations.
Elaboration of Carbon Skeletons for Advanced Organic Compounds
The primary application of this compound in this context lies in the malonic ester synthesis, a powerful method for the controlled elongation of carbon chains. This classical reaction allows for the introduction of alkyl groups to the central carbon of the malonate, effectively building more complex carbon frameworks from simpler starting materials.
The general mechanism involves the deprotonation of the α-carbon of the malonate ester by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic substrate, typically an alkyl halide. This process results in the formation of a new carbon-carbon bond.
Table 1: Key Reactions in Carbon Skeleton Elaboration
| Reaction Type | Reagents | Product Type | Significance |
| Alkylation | Sodium ethoxide, Alkyl halide | Substituted malonic ester | Forms new C-C bonds, extending the carbon chain. |
| Hydrolysis | Acid or base | Substituted malonic acid | Prepares the molecule for decarboxylation. |
| Decarboxylation | Heat | Substituted acetic acid | Removes one of the carboxyl groups, yielding the final product. |
While the fundamental application of malonic ester synthesis is the creation of substituted acetic acids, the versatility of this compound allows for the construction of more elaborate structures. By carefully selecting the starting materials and reaction conditions, chemists can synthesize a wide array of complex organic molecules.
Precursor for the Synthesis of Substituted Malonic Acid Derivatives
This compound is a direct precursor to a variety of substituted malonic acid derivatives. These derivatives are valuable intermediates in their own right, finding applications in various fields, including materials science and agriculture. guidechem.com
The synthesis of these derivatives typically involves the hydrolysis of the ester groups of this compound. This can be achieved under either acidic or basic conditions to yield the corresponding ethyl(1-methylbutyl)malonic acid. This dicarboxylic acid can then be used in subsequent reactions or further modified. For instance, the carboxylic acid groups can be converted to other functional groups, such as acid chlorides or amides, opening up avenues for the synthesis of a diverse range of compounds.
Contributions to Pharmaceutical Chemistry
The utility of this compound extends significantly into the realm of pharmaceutical chemistry, where it has historically played a crucial role as an intermediate in the synthesis of several important drugs. guidechem.com
Role as an Intermediate in the Synthesis of Pharmacologically Active Compounds
The structure of this compound makes it an ideal starting point for the synthesis of various pharmacologically active compounds. chemimpex.com Its pre-existing carbon framework can be incorporated into the final drug molecule, streamlining the synthetic process. The ability to undergo condensation reactions is particularly important in this context.
One of the most prominent examples of its use as an intermediate is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.
Derivatization for the Development of Novel Drug Candidates
While its primary role has been as an intermediate, the potential for derivatization of this compound for the development of novel drug candidates is an area of interest. By modifying the ethyl and 1-methylbutyl groups or by transforming the ester functionalities, it is conceivable to generate a library of new compounds with potentially unique pharmacological profiles.
Research in medicinal chemistry often involves the synthesis of analogues of existing drugs to explore structure-activity relationships. The core structure provided by this compound could serve as a scaffold for such explorations, allowing for the systematic variation of substituents to optimize therapeutic properties.
Specific Applications in Barbiturate Synthesis
The most well-documented and significant application of this compound in pharmaceutical chemistry is in the synthesis of specific barbiturates, namely pentobarbital and thiopental.
The synthesis of these barbiturates involves a condensation reaction between this compound and urea (B33335) (for pentobarbital) or thiourea (for thiopental) in the presence of a strong base like sodium ethoxide. gpatindia.comgoogle.com In this reaction, the nitrogen atoms of urea or thiourea act as nucleophiles, attacking the electrophilic carbonyl carbons of the malonate's ester groups. This is followed by an intramolecular cyclization to form the characteristic six-membered barbiturate ring.
Table 2: Barbiturates Synthesized from this compound
| Barbiturate | Condensation Reagent | Key Application |
| Pentobarbital | Urea | Sedative, hypnotic |
| Thiopental | Thiourea | Intravenous anesthetic |
The synthesis of pentobarbital, for example, begins with the reaction of diethyl malonate with sodium ethoxide, followed by the addition of ethyl bromide to yield diethyl 2-ethylmalonate. gpatindia.com A subsequent reaction with 2-bromopentane introduces the 1-methylbutyl group, forming this compound. gpatindia.com Finally, condensation with urea produces pentobarbital. gpatindia.com A similar pathway, substituting thiourea for urea, is employed for the synthesis of thiopental. google.com
Versatility in Natural Product Total Synthesis
The malonic ester synthesis is a foundational strategy in organic chemistry for the construction of carbon-carbon bonds and the elaboration of complex carbon skeletons. In principle, dialkylated malonates like this compound are versatile precursors for creating molecules with specific stereochemistry and functionality, which is crucial for the total synthesis of natural products.
However, despite these general principles, a review of scientific literature and chemical databases does not yield specific examples of total syntheses of natural products where this compound is used as a key building block. While its structural features make it a potentially useful tool for introducing a specific geminal ethyl and 1-methylbutyl substitution pattern, its application in this highly specialized field does not appear to be widely documented in peer-reviewed research. Its utility is more prominently established in the synthesis of targeted, non-natural compounds like the aforementioned barbiturates.
Computational and Theoretical Investigations of Diethyl Ethyl 1 Methylbutyl Malonate
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic distribution and inherent reactivity of molecules. For Diethyl ethyl(1-methylbutyl)malonate, the key chemical feature is the central carbon atom (α-carbon) situated between two carbonyl groups. This positioning makes the α-proton (in its precursor, diethyl (1-methylbutyl)malonate) significantly acidic (pKa ≈ 13 in DMSO for diethyl malonate), as the resulting carbanion, or enolate, is stabilized by resonance. rsc.org The two electron-withdrawing ester groups delocalize the negative charge, making the α-carbon a soft nucleophile, which is central to its role in organic synthesis, particularly in alkylation reactions. organic-chemistry.org
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can precisely model this electronic structure. These calculations can quantify the partial atomic charges, showing a significant positive charge on the carbonyl carbons and a degree of positive charge on the α-proton, confirming its acidity. Furthermore, the highest occupied molecular orbital (HOMO) of the corresponding enolate is primarily located on the α-carbon, identifying it as the site of nucleophilic attack. The lowest unoccupied molecular orbital (LUMO) is typically centered on the carbonyl carbons, indicating their susceptibility to nucleophilic attack in other reaction types.
Density Functional Theory (DFT) Studies on Reaction Energetics
Density Functional Theory (DFT) has become a powerful tool for quantitatively assessing the energetics of chemical reactions, including activation energies and reaction enthalpies. For reactions involving this compound, such as its synthesis via alkylation or its subsequent hydrolysis, DFT can provide critical insights. chemrxiv.org
The malonic ester synthesis involves the deprotonation of a malonate ester followed by nucleophilic substitution (SN2) with an alkyl halide. masterorganicchemistry.comlibretexts.org DFT calculations can model the energy changes throughout this process. For instance, the deprotonation energy can be calculated, and the subsequent alkylation step's activation barrier can be determined by locating the transition state structure.
Another key reaction is the hydrolysis of the ester groups, which can be catalyzed by acid or base. rsc.org Computational models have been used to investigate the activation energies for ester hydrolysis, predicting their stability and persistence in various environments. researchgate.net DFT calculations can compare the energetics of different proposed mechanisms, such as those involving stepwise versus concerted pathways.
Table 1: Illustrative Reaction Energetics for Malonate Reactions Calculated by DFT
| Reaction Step | System | Functional/Basis Set | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Deprotonation | Diethyl malonate + OEt⁻ | B3LYP/6-31+G(d) | ~2-5 | -15 |
| Alkylation (SN2) | Malonate enolate + CH₃I | B3LYP/6-31+G(d) | ~15-20 | -25 |
| Ester Hydrolysis (Acid-catalyzed) | Diethyl malonate + H₃O⁺ | wB97M-V/def2-TZVP | ~10-15 | -5 |
| Ester Hydrolysis (Base-catalyzed) | Diethyl malonate + OH⁻ | wB97M-V/def2-TZVP | ~12-18 | -20 |
Note: This table presents typical, illustrative values based on DFT studies of malonic esters and related systems to demonstrate the type of data generated. Specific values for this compound would require dedicated calculations.
Elucidation of Reaction Mechanisms and Transition State Geometries
Beyond energetics, DFT is instrumental in elucidating detailed reaction mechanisms by characterizing the geometries of reactants, intermediates, products, and, most importantly, transition states. researchgate.net For the synthesis of this compound, the key step is the SN2 alkylation of a malonate enolate.
Computational chemists can perform a transition state search to find the exact geometry of the highest energy point along the reaction coordinate. For the SN2 reaction, this would involve the simultaneous breaking of the carbon-halogen bond and formation of the new carbon-carbon bond. The calculated geometry of this transition state would typically show an elongated C-Br bond and a partially formed C-C bond, with the attacking nucleophile and the leaving group positioned approximately 180° apart (for an ideal SN2 reaction). Analysis of the imaginary frequency of the transition state confirms that it corresponds to the desired reaction step. Such studies on related systems have provided a detailed picture of how these fundamental organic reactions proceed. escholarship.org
Molecular Dynamics Simulations for Conformational Analysis
This compound is a flexible molecule possessing numerous single bonds around which rotation can occur. This rotational freedom gives rise to a complex potential energy surface with many possible conformations (rotamers). Molecular dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape. acs.orgnih.gov
MD simulations model the movement of atoms over time by solving Newton's equations of motion. By simulating the molecule for a sufficient duration (nanoseconds to microseconds), a representative ensemble of its accessible conformations can be generated. acs.org This allows for the identification of low-energy, stable conformers and the analysis of the dynamic transitions between them.
For this compound, key conformational variables include the dihedral angles around the C-C bonds of the ethyl and 1-methylbutyl chains, as well as the C-C and C-O bonds of the diethyl ester groups. Studies on simpler esters and branched alkanes have shown that specific gauche and anti arrangements are preferred and that the barriers to rotation are typically low, leading to rapid interconversion at room temperature. researchgate.netelectronicsandbooks.com
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Low-Energy Conformations |
| O=C-Cα-C=O | Defines the relative orientation of the two carbonyl groups | Typically gauche |
| Cα-C-O-C | Rotation around the ester C-O bond | Z (cis) conformation is strongly favored |
| C-O-C-C | Rotation of the ethyl group | anti and gauche conformers |
| Cα-C(sec-butyl)-C-C | Rotation within the 1-methylbutyl group | anti and gauche conformers |
MD simulations can map the free energy landscape as a function of these dihedral angles, revealing the most populated conformational states and the pathways for interconversion between them.
Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data
Computational chemistry provides indispensable tools for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds. olemiss.edunih.gov Methods like DFT can calculate the vibrational frequencies (IR spectroscopy) and nuclear magnetic shieldings (NMR spectroscopy) of molecules like this compound.
Infrared (IR) Spectroscopy: DFT calculations can predict the IR spectrum by calculating the harmonic vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other vibrations of the chemical bonds. For this compound, strong absorptions would be predicted for the C=O stretching of the ester groups (typically around 1730-1750 cm⁻¹) and for various C-H and C-O stretching and bending modes. Comparing these predicted spectra with experimental data, such as that available for diethyl malonate from the NIST Chemistry WebBook, can help confirm the structure and assign experimental peaks. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra is another key application of DFT. nih.gov By calculating the magnetic shielding tensor for each nucleus (e.g., ¹H and ¹³C) in the presence of a magnetic field (often using the GIAO method), chemical shifts can be predicted. acs.org While absolute accuracy can be challenging, the relative shifts are often very well reproduced, allowing for the assignment of complex spectra. For this compound, this would be particularly useful for distinguishing between the numerous methylene (B1212753) and methyl signals in the ¹H and ¹³C NMR spectra.
Table 3: Illustrative Comparison of Experimental and DFT-Calculated Spectroscopic Data
| Spectroscopic Data | Experimental Value (Typical for Malonates) | Calculated Value (Illustrative) | Key Structural Feature |
| IR: C=O Stretch (cm⁻¹) | 1735 cm⁻¹ nist.gov | 1740 cm⁻¹ | Ester Carbonyl Groups |
| ¹³C NMR: C=O (ppm) | ~167 ppm | ~168 ppm | Ester Carbonyl Carbons |
| ¹³C NMR: α-Carbon (ppm) | ~51 ppm | ~52 ppm | Central Quaternary Carbon |
| ¹H NMR: -OCH₂- (ppm) | ~4.2 ppm | ~4.25 ppm | Ester Ethyl Groups |
Note: Experimental values are based on diethyl malonate. Calculated values are illustrative examples of what a DFT calculation would yield, demonstrating the typical level of agreement.
Theoretical Insights into Stereochemical Phenomena in this compound Systems
This compound is a chiral molecule. The 1-methylbutyl group contains a stereocenter, and the α-carbon becomes a quaternary stereocenter upon its synthesis. Understanding and controlling the stereochemical outcome of its synthesis is a significant challenge that can be addressed with computational methods.
Recent advances have focused on enantioselective synthesis of chiral malonates using techniques like phase-transfer catalysis with chiral catalysts. frontiersin.orgnih.gov Computational modeling plays a crucial role in understanding the origins of this enantioselectivity. By building models of the transition states for the alkylation step, chemists can study the non-covalent interactions (e.g., steric hindrance, hydrogen bonding, π-stacking) between the malonate enolate, the alkyl halide, and the chiral catalyst. nih.gov
These models can explain why one enantiomer is formed preferentially. For example, DFT calculations can compare the energies of the two diastereomeric transition states leading to the (R) and (S) products. A lower activation energy for one pathway indicates that the corresponding product will be formed faster and in greater abundance. These theoretical insights are invaluable for the rational design of new and more effective chiral catalysts. taylorfrancis.com
General Computational Studies on Malonate Tautomerization and its Relevance to Derivatives
The reactivity of malonic esters is intrinsically linked to the acidity of the α-proton and the formation of the corresponding enolate. This process is a part of the broader phenomenon of keto-enol tautomerism, which is characteristic of β-dicarbonyl compounds. researchgate.netorientjchem.orgfrontiersin.org Numerous computational studies have investigated the tautomeric equilibrium between the diketo and keto-enol forms of malonic acid and related molecules. iaea.orgosti.govnih.gov
These studies, primarily using DFT, have shown that for simple malonic esters in the gas phase or in non-polar solvents, the diketo form is significantly more stable. researchgate.netresearchgate.net The enol form can be stabilized by intramolecular hydrogen bonding or by polar, protic solvents. Computational methods can accurately calculate the relative energies of the tautomers and the activation barrier for the proton transfer that interconverts them. researchgate.netresearchgate.net This barrier is generally high for an uncatalyzed reaction but can be lowered significantly by solvent molecules or catalysts that facilitate the proton transfer.
For a substituted derivative like this compound, which lacks an α-proton, tautomerization is not possible. However, understanding the tautomerism of its precursor, diethyl (1-methylbutyl)malonate, is critical. The ease of deprotonation to form the reactive enolate is directly related to the stability of the keto form relative to the enol. Computational studies on tautomerism provide a fundamental understanding of the electronic properties that govern the acidity and nucleophilicity of the malonate core, which is essential for predicting and controlling its synthetic transformations. youtube.com
Analytical Methodologies in Diethyl Ethyl 1 Methylbutyl Malonate Research
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of Diethyl ethyl(1-methylbutyl)malonate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms.
¹H NMR: The proton NMR spectrum displays distinct signals for each unique proton in the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration value of each signal correspond to the electronic environment, the number of neighboring protons, and the number of protons represented by the signal, respectively.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| CH ₃ (ethyl ester) | ~1.25 (triplet) | ~14.1 |
| OCH ₂ (ethyl ester) | ~4.20 (quartet) | ~61.3 |
| CH ₃ (ethyl group) | ~0.85 (triplet) | ~11.8 |
| CH ₂ (ethyl group) | ~1.90 (quartet) | ~24.5 |
| CH ₃ (methyl of butyl) | ~0.90 (doublet) | ~19.5 |
| CH ₃ (terminal of butyl) | ~0.88 (triplet) | ~14.0 |
| CH ₂ (internal of butyl) | ~1.10-1.30 (multiplet) | ~30.0 |
| CH (chiral center) | ~2.10 (multiplet) | ~40.0 |
| C=O (ester carbonyl) | - | ~170.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum is dominated by strong absorptions characteristic of the ester groups.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretching (alkane) | 2850-3000 | Strong |
| C=O stretching (ester) | 1730-1750 | Strong, sharp |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 258.36 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion (M⁺) and various fragment ions. spectrabase.com The exact mass of the compound is 258.183109 g/mol . spectrabase.com Analysis of the fragmentation pattern helps to confirm the structure.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragment Lost |
|---|---|---|
| 258 | [C₁₄H₂₆O₄]⁺ | Molecular Ion (M⁺) |
| 213 | [M - OCH₂CH₃]⁺ | Ethoxy radical |
| 185 | [M - COOCH₂CH₃]⁺ | Ethoxycarbonyl radical |
| 157 | [M - COOCH₂CH₃ - C₂H₄]⁺ | Ethoxycarbonyl radical and ethylene |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and solvents, thereby assessing its purity and monitoring the progress of a reaction.
Gas Chromatography (GC)
Gas chromatography is a highly effective method for analyzing volatile compounds like this compound. A small amount of the sample is injected into the instrument, where it is vaporized and carried by a carrier gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase lining the column and the mobile gas phase. A Flame Ionization Detector (FID) is commonly used for detection, offering high sensitivity for organic compounds. dtic.mil By calibrating with a known standard, GC can be used for quantitative analysis to determine the precise purity of a sample. dtic.mil
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is another powerful separation technique that can be applied to this compound. In HPLC, the sample is dissolved in a solvent and forced under high pressure through a column packed with a solid stationary phase. Separation is achieved based on the analyte's affinity for the stationary and mobile phases. For a moderately polar compound like this malonate ester, normal-phase HPLC (with a polar stationary phase like silica) or reversed-phase HPLC (with a nonpolar stationary phase) can be employed. rsc.org A UV detector is often used if the compound contains a chromophore, although for simple esters, a refractive index detector (RID) may be necessary.
Advanced Techniques for Stereochemical Analysis
The presence of a stereocenter in the 1-methylbutyl group means that this compound can exist as a pair of enantiomers. Classical synthesis typically yields a racemic mixture, a 1:1 ratio of both enantiomers. Determining the stereochemical purity or enantiomeric excess (ee) is crucial, especially in pharmaceutical applications where different enantiomers can have vastly different biological activities.
Optical Rotation
Enantiomers rotate plane-polarized light in equal but opposite directions. This property, known as optical activity, is measured using a polarimeter. The specific rotation [α] is a characteristic physical property of a chiral compound. While a pure enantiomer will have a specific rotation value, a racemic mixture will show no optical rotation. This technique is useful for characterizing enantiomerically enriched samples but cannot determine the enantiomeric ratio of a mixture on its own.
Chiral Chromatography
Chiral chromatography is the most definitive method for separating and quantifying enantiomers. Both chiral GC and chiral HPLC can be used. These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (ee) can be accurately calculated. This is a critical analytical tool in the development of asymmetric syntheses of chiral malonates. smolecule.com
X-ray Crystallography of Derivatives
While this compound is a liquid at room temperature, its absolute configuration can be determined by X-ray crystallography if it can be converted into a suitable crystalline solid derivative. This often involves reacting the malonate with a chiral auxiliary or performing a subsequent reaction to produce a solid product. The resulting crystal is then analyzed by X-ray diffraction, which provides a three-dimensional map of the electron density, allowing for the unambiguous assignment of the absolute stereochemistry of all chiral centers in the molecule.
Future Directions and Emerging Research Areas for Diethyl Ethyl 1 Methylbutyl Malonate
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The sterically hindered nature of Diethyl ethyl(1-methylbutyl)malonate presents challenges in achieving high reactivity and selectivity in chemical transformations. google.com Overcoming these hurdles is a key area of research, with a focus on developing innovative catalytic systems.
Recent advancements have moved beyond traditional base-mediated alkylations, which can suffer from side reactions and low yields, particularly in dialkylation of sterically hindered malonates. nih.gov One promising approach is the use of phase-transfer catalysis (PTC) . This methodology facilitates the reaction between the malonate ester and alkyl halides in a heterogeneous system, often leading to improved yields and simpler purification procedures. For instance, systems utilizing potassium hydroxide (B78521) in dimethylformamide (DMFA) with triethylbenzylammonium chloride as the catalyst have shown success in the monoalkylation of malonic esters. osti.gov Furthermore, enantioselective PTC using chiral catalysts, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, has demonstrated high enantioselectivities (up to 98% ee) in the α-alkylation of malonate derivatives, opening avenues for the synthesis of chiral quaternary carbon centers. nih.govfrontiersin.org
Another significant development is the catalytic reductive desymmetrization of malonic esters. A dinuclear zinc complex bearing a tetradentate ligand has been shown to selectively hydrosilylate one of the two ester groups in α,α-disubstituted malonates. rsc.orgnih.gov This method provides excellent enantiocontrol and chemoselectivity, offering a powerful alternative to enzymatic hydrolysis for producing chiral α-quaternary β-hydroxyesters. rsc.orgnih.gov
| Catalyst System | Reactants | Product Type | Key Advantages |
| (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (PTC) | 2,2-diphenylethyl tert-butyl α-methylmalonates & Alkyl Halides | Chiral α-methyl-α-alkylmalonates | High chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). nih.gov |
| Dinuclear Zinc Complex with Tetradentate Ligand | α,α-Disubstituted Malonic Esters & Hydrosilane | Chiral α-Quaternary β-Hydroxyesters | Excellent enantiocontrol and high chemoselectivity for the diester motif. rsc.orgnih.gov |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex organic molecules is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms . These technologies offer advantages in terms of safety, reproducibility, and scalability. While specific studies on the integration of this compound into these systems are not yet widespread, the general principles and successes with related compounds highlight its potential.
Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch reactor, is particularly well-suited for the synthesis of barbiturates from diethyl malonates and urea (B33335). cutm.ac.inuobasrah.edu.iqorgsyn.org This approach allows for precise control over reaction parameters such as temperature and residence time, leading to improved yields and purity. The synthesis of barbituric acid, a key precursor, has been demonstrated using this methodology. cutm.ac.inuobasrah.edu.iqorgsyn.org
Automated synthesis platforms, which combine robotics with software to perform multi-step synthetic sequences, are revolutionizing small molecule synthesis. researchgate.net These platforms can be programmed to execute complex reaction protocols, including the purification of intermediates, enabling the rapid generation of libraries of compounds for screening and optimization. Given that this compound is a key building block for various derivatives, its incorporation into automated workflows could significantly accelerate the discovery of new bioactive molecules.
Expansion of Applications in Chemical Biology and Material Science
The unique structural features of this compound make it an attractive building block for applications beyond traditional organic synthesis, extending into the realms of chemical biology and material science.
In chemical biology , malonate derivatives are being explored for the development of molecular probes. For example, a fluorescent probe based on diethyl malonate has been designed for the detection of hydrazine, a toxic environmental pollutant. researchgate.net This demonstrates the potential for creating tailored malonate-based sensors for various biologically and environmentally relevant analytes. The ability to introduce specific functionalities through the malonate core allows for the fine-tuning of the probe's selectivity and signaling mechanism.
In material science , malonate esters, including this compound, are utilized in the production of specialty polymers. nih.gov Their incorporation into polymer chains can enhance material properties such as flexibility and durability, making them valuable for applications in coatings and adhesives. A notable emerging application is the enzyme-catalyzed synthesis of malonate-based polyesters for use as metal-chelating materials. nih.govwhiterose.ac.uk These polymers have shown efficiency in extracting metal ions like copper from waste streams, presenting a sustainable approach to hydrometallurgy. nih.govwhiterose.ac.uk
| Application Area | Specific Example | Potential Impact |
| Chemical Biology | Diethyl malonate-based fluorescent probe | Development of sensitive and selective sensors for environmental and biological monitoring. researchgate.net |
| Material Science | Enzyme-catalyzed malonate polyesters | Creation of biodegradable and efficient materials for metal chelation and environmental remediation. nih.govwhiterose.ac.uk |
Development of Sustainable and Biocatalytic Pathways for this compound Transformations
In line with the principles of green chemistry, there is a growing interest in developing sustainable and biocatalytic methods for the synthesis and transformation of chemical compounds. This compound is a prime candidate for such approaches.
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. The enzymatic hydrolysis of prochiral dialkyl malonates using esterases, such as pig liver esterase (PLE), is a well-established method for producing chiral malonic acid monoesters. documentsdelivered.com This approach is particularly valuable for generating optically active building blocks for pharmaceuticals.
More recently, the use of enzymes in organic solvents has enabled the synthesis of chiral monosubstituted malonate diesters and half-esters, a transformation that is challenging in aqueous media due to racemization. documentsdelivered.comacs.org Furthermore, immobilized Candida antarctica lipase (B570770) B (iCaLB) has been successfully employed for the solvent-free, enzyme-catalyzed synthesis of linear polyesters from dimethyl malonate and various diols. nih.gov This enzymatic polycondensation proceeds under mild conditions and represents a significant step towards the sustainable production of functional polymers. nih.gov
The development of biocatalytic alkylation methods for malonic esters is also an active area of research, aiming to replace traditional, often harsh, chemical methods with more environmentally friendly enzymatic processes. osti.gov
| Biocatalyst | Transformation | Substrate(s) | Key Advantages |
| Pig Liver Esterase (PLE) | Enantioselective hydrolysis | Prochiral dialkyl malonates | Production of chiral malonic acid monoesters under mild conditions. documentsdelivered.com |
| Candida antarctica Lipase B (iCaLB) | Polycondensation | Dimethyl malonate and diols | Solvent-free synthesis of linear polyesters. nih.gov |
Q & A
Q. Key Considerations :
- Regioselectivity : Use of bulky bases (e.g., LDA) can favor mono-alkylation by suppressing further deprotonation .
- Solvent Effects : DMF enhances enolate stability in Pd-catalyzed reactions, enabling deconjugative allylation of substituted malonates .
Basic Question: How can diethyl ethyl(1-methylbutyl)malonate be purified and characterized after synthesis?
Answer:
Purification :
Q. Characterization :
- NMR : H and C NMR identify substituent positions (e.g., ethyl vs. 1-methylbutyl) via chemical shifts and splitting patterns .
- GC-MS : Detects volatile fragments (e.g., CO, esters) to confirm structural integrity .
Advanced Question: How do steric and electronic effects of the 1-methylbutyl group influence reaction pathways in asymmetric catalysis?
Answer:
The 1-methylbutyl group introduces steric bulk, which:
- Enhances Stereoselectivity : In Pd-catalyzed allylic alkylation, bulky substituents favor transposition of allyl groups via π-allyl intermediates, enabling chiral center formation .
- Modifies Reactivity : Electron-donating alkyl groups reduce electrophilicity at the malonate carbonyl, slowing nucleophilic attacks but improving stability in protic solvents .
Case Study :
In abnormal Michael reactions, this compound may undergo ethoxycarbonyl transfer instead of classical conjugate addition due to steric hindrance, leading to rearranged products .
Advanced Question: What strategies resolve contradictions in toxicity data for diethyl malonate derivatives?
Answer:
The U.S. EPA’s approach for diethyl malonate involves:
- Read-Across Analysis : Using analogs (e.g., dimethyl malonate) to fill data gaps in acute toxicity and bioaccumulation .
- Weight of Evidence : Prioritizing peer-reviewed studies over grey literature for endpoints like developmental toxicity .
Example :
If acute toxicity data for this compound are unavailable, read-across from dimethyl malonate (LD > 15,720 mg/kg in rats) provides a conservative estimate .
Advanced Question: How can computational modeling predict the environmental fate of this compound?
Answer:
- Hydrolysis Pathways : Density Functional Theory (DFT) calculates activation energies for ester hydrolysis, predicting persistence in aqueous environments. Diethyl malonate derivatives typically hydrolyze faster at pH > 8 due to nucleophilic attack by OH .
- Bioaccumulation Potential : LogP values (e.g., ~1.07 for similar malonates) indicate low lipid solubility, suggesting minimal bioaccumulation .
Validation :
Compare computed half-lives with experimental data from OECD 301B biodegradation tests .
Advanced Question: What mechanistic insights explain abnormal reaction outcomes in Michael additions involving substituted malonates?
Answer:
Abnormal products arise from:
- Keto-Enol Tautomerism : Bulky substituents (e.g., 1-methylbutyl) stabilize enol forms, promoting ethoxycarbonyl transfer instead of α,β-unsaturated carbonyl addition .
- Rearrangement Pathways : In reactions with cyclic enones (e.g., 3-methyl-2-cyclohexenone), steric strain drives cyclohexenone ring opening and re-closure, forming fused bicyclic structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
